Deshydroxy Venlafaxine HCl

Overview

Description

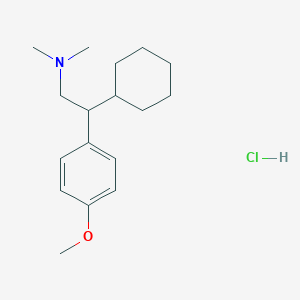

Deshydroxy Venlafaxine HCl (chemical name: 2-cyclohexyl-2-(4-methoxyphenyl)-N,N-dimethylethanamine hydrochloride) is a metabolite and impurity of Venlafaxine Hydrochloride, a serotonin-norepinephrine reuptake inhibitor (SNRI) used to treat major depressive disorder and anxiety . Structurally, it differs from Venlafaxine by the absence of a hydroxyl group (-OH) on the cyclohexyl ring (Figure 1B) . Its molecular formula is $ \text{C}{17}\text{H}{26}\text{ClNO} $, with a molecular weight of 295.85 g/mol . As an impurity, it is monitored during pharmaceutical quality control, with regulatory limits (e.g., NMT 0.2% per USP guidelines) .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Deshydroxy Venlafaxine HCl involves the selective demethylation of Venlafaxine. This process typically uses acidic or basic conditions to remove the methyl group from the methoxy position on the aromatic ring. The reaction can be carried out using reagents such as boron tribromide (BBr3) or hydrobromic acid (HBr) in acetic acid .

Industrial Production Methods: In industrial settings, the production of this compound is optimized for high yield and purity. The process involves large-scale demethylation reactions followed by purification steps such as crystallization or chromatography to isolate the desired product. The use of continuous flow reactors and automated systems enhances efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: Deshydroxy Venlafaxine HCl undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert it back to its parent compound, Venlafaxine.

Substitution: It can participate in nucleophilic substitution reactions, particularly at the hydroxyl group.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophiles like alkyl halides or acyl chlorides in the presence of a base.

Major Products:

Oxidation: Quinone derivatives.

Reduction: Venlafaxine.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Deshydroxy Venlafaxine HCl has a wide range of applications in scientific research:

Chemistry: Used as a reference standard in analytical chemistry for the quantification of Venlafaxine and its metabolites.

Biology: Studied for its effects on neurotransmitter systems and its potential role in neuroprotection.

Medicine: Investigated for its efficacy in treating depression and other mood disorders. It is also used in pharmacokinetic and pharmacodynamic studies to understand drug metabolism and action.

Industry: Employed in the development of sustained-release formulations and other drug delivery systems

Mechanism of Action

Deshydroxy Venlafaxine HCl exerts its effects by inhibiting the reuptake of serotonin and norepinephrine, two key neurotransmitters involved in mood regulation. By blocking their reuptake, it increases the levels of these neurotransmitters in the synaptic cleft, thereby enhancing neurotransmission. This mechanism is similar to that of its parent compound, Venlafaxine .

Molecular Targets and Pathways:

Serotonin Transporter (SERT): Inhibition leads to increased serotonin levels.

Norepinephrine Transporter (NET): Inhibition results in elevated norepinephrine levels.

Pathways: Involves the modulation of the serotonergic and noradrenergic pathways in the central nervous system.

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares Deshydroxy Venlafaxine HCl with key Venlafaxine-related compounds:

Pharmacological and Analytical Insights

- Desvenlafaxine HCl : The major active metabolite, contributing to Venlafaxine’s therapeutic effects. It accounts for 45–60% of Venlafaxine’s bioactivity and has a longer half-life (11 hours vs. 5 hours for Venlafaxine) .

- This compound: Classified as an impurity (Venlafaxine EP Impurity G), it lacks the hydroxyl group critical for binding to serotonin/norepinephrine transporters, resulting in reduced SNRI efficacy .

- N-Desmethyl Venlafaxine HCl: Another impurity (Venlafaxine EP Impurity D), its demethylation reduces affinity for neurotransmitter transporters, rendering it pharmacologically inactive .

Analytical Methods

- HPLC-Fluorescence : Used to separate Venlafaxine, Desvenlafaxine, and impurities. This compound is detected alongside other impurities with retention times <3 minutes .

- USP Guidelines : Specify limits for impurities (NMT 0.2% individual, NMT 0.5% total) and require resolution ≥1.5 between Venlafaxine and its impurities during HPLC analysis .

Research Findings and Implications

- Clinical Relevance : Desvenlafaxine is marketed as a standalone antidepressant (Pristiq®), highlighting its therapeutic importance, whereas this compound is primarily monitored for safety in drug formulations .

- Quality Control : Strict impurity profiling (e.g., this compound) ensures drug efficacy and minimizes adverse effects. Analytical methods like HPLC are critical for compliance with pharmacopeial standards .

Biological Activity

Deshydroxy Venlafaxine HCl, also known as O-desmethylvenlafaxine (ODV), is an active metabolite of the antidepressant venlafaxine hydrochloride. This compound has gained attention due to its significant biological activity, particularly in the treatment of major depressive disorder (MDD) and its pharmacological properties.

This compound acts primarily as a serotonin-norepinephrine reuptake inhibitor (SNRI) . It selectively inhibits the reuptake of serotonin (5-HT) and norepinephrine (NE) in the central nervous system. Research indicates that at lower doses, venlafaxine predominantly inhibits serotonin uptake, while at higher doses, it also affects norepinephrine uptake . This dual mechanism is crucial for its antidepressant effects, as it enhances neurotransmitter availability in synaptic clefts.

Pharmacokinetics

The pharmacokinetics of this compound reveal important insights into its absorption, distribution, metabolism, and excretion:

- Absorption : ODV is well absorbed after oral administration, with a bioavailability of approximately 92% for venlafaxine and 29% for ODV when measured in urine.

- Half-life : The biological half-life of ODV is significantly longer than that of venlafaxine, contributing to its sustained antidepressant effects .

- Metabolism : ODV is primarily metabolized in the liver and is excreted via the kidneys. Its pharmacokinetic profile necessitates dosage adjustments in patients with hepatic or renal impairment .

Clinical Trials

Several clinical trials have evaluated the efficacy of this compound in treating MDD:

- Dose-Response Studies : A randomized controlled trial involving 358 patients demonstrated that dosages of venlafaxine (75 mg to 375 mg daily) resulted in significant improvements in depression scales compared to placebo . The study highlighted that higher doses correlated with greater efficacy but also increased adverse effects.

- Japanese Population Study : Another study focused on Japanese patients showed significant efficacy of extended-release formulations of venlafaxine in treating MDD. The results indicated a marked improvement in depression scores without specific adverse events unique to this population .

- Mechanistic Studies : Research on the mechanisms of action confirmed that both serotonin and norepinephrine uptake inhibition occurs across clinically relevant doses, suggesting that ODV's activity is pivotal in mediating the antidepressant effects observed with venlafaxine .

Adverse Effects

Common side effects associated with this compound include:

- Nausea

- Dizziness

- Somnolence

- Anorexia

These side effects are dose-dependent, with higher doses leading to an increased incidence of adverse events .

Data Summary Table

| Parameter | Value |

|---|---|

| Affinity for SERT | ~30-fold higher than NET |

| K_i (SERT) | 82 nM |

| K_i (NET) | 2480 nM |

| Bioavailability | ~92% for venlafaxine |

| Half-life (ODV) | Longer than venlafaxine |

| Common Side Effects | Nausea, dizziness, somnolence, anorexia |

Q & A

Basic Research Questions

Q. What validated analytical techniques are recommended for quantifying Deshydroxy Venlafaxine HCl in biological matrices?

- Methodology : High-performance liquid chromatography (HPLC) with UV detection (250–310 nm) is widely used, employing a mobile phase of acetonitrile, triethylamine, and water. Retention time alignment with reference standards ensures specificity .

- Validation : Include system suitability tests (e.g., resolution, tailing factor) and calibration curves (linearity: 90–110% of label claim) to meet USP guidelines .

Q. How can researchers assess the purity and stability of this compound in experimental formulations?

- Approach : Conduct forced degradation studies under acidic, basic, oxidative, and thermal conditions. Use HPLC to quantify impurities (e.g., Venlafaxine-related Compound A) and monitor stability-indicating parameters like dissolution profile consistency .

Advanced Research Questions

Q. How should experimental designs address contradictory findings regarding this compound’s pharmacological activity compared to its parent compound, Venlafaxine HCl?

- Experimental Design :

- In vitro : Compare serotonin/norepinephrine reuptake inhibition (IC₅₀) using radioligand binding assays.

- In vivo : Employ behavioral models (e.g., forced swim test for depression) with dose-response curves to differentiate metabolite efficacy .

- Data Analysis : Apply non-linear regression to assess potency differences and ANOVA for inter-group variability. Address confounding factors (e.g., metabolic enzyme activity) through pharmacokinetic profiling.

Q. What optimization strategies are effective for developing controlled-release formulations of this compound?

- Methodology : Utilize Response Surface Methodology (RSM) with a one-factor design to optimize variables like polymer concentration (e.g., organogel matrices). Evaluate dissolution profiles at 2, 4, 8, 12, and 20 hours to validate sustained release .

- Validation : Confirm dose uniformity (<5% RSD) and correlate in vitro-in vivo release using biorelevant media.

Q. How can researchers resolve discrepancies in reported metabolite bioavailability across preclinical studies?

- Hypothesis Testing :

- Cross-species comparison : Assess hepatic metabolism using microsomal assays (human vs. rodent).

- Pharmacokinetic modeling : Use compartmental analysis to identify saturation points in metabolite formation .

- Contradiction Mitigation : Standardize sampling intervals and bioanalytical methods (e.g., LC-MS/MS for enhanced sensitivity).

Q. What protocols ensure robust dissolution testing for this compound in extended-release formulations?

- Procedure :

- Apparatus : USP Apparatus 2 (paddle) at 100 rpm, with water as the dissolution medium (900 mL).

- Sampling : Filter aliquots at 2, 4, 8, 12, and 20 hours, correcting for capsule shell interference via blank subtraction .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Guidelines :

- Ventilation : Use fume hoods to minimize aerosol exposure.

- Storage : Seal containers tightly and store at controlled room temperature (20–25°C).

- PPE : Wear nitrile gloves and respiratory protection during weighing .

Q. Tables for Methodological Reference

| Parameter | HPLC Conditions | Dissolution Testing |

|---|---|---|

| Mobile Phase | Acetonitrile:Triethylamine:Water | Water (900 mL) |

| Detection | UV (250–310 nm) | UV alignment with standard |

| Acceptance Criteria | 90–110% label claim | USP Table 2 compliance |

| Key Validation Metrics | Linearity, precision, LOD/LOQ | Dose uniformity, dissolution rate |

Properties

IUPAC Name |

2-cyclohexyl-2-(4-methoxyphenyl)-N,N-dimethylethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27NO.ClH/c1-18(2)13-17(14-7-5-4-6-8-14)15-9-11-16(19-3)12-10-15;/h9-12,14,17H,4-8,13H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCZPVMYHARNMOO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC(C1CCCCC1)C2=CC=C(C=C2)OC.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H28ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.